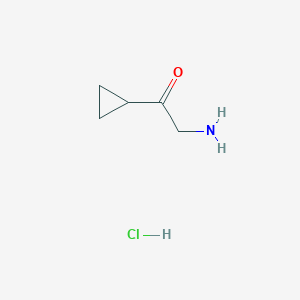

2-Amino-1-cyclopropylethan-1-one hydrochloride

Description

Structural Overview and Classification

2-Amino-1-cyclopropylethan-1-one hydrochloride exhibits a molecular framework characterized by the integration of a cyclopropyl group attached to a ketone carbon, with an adjacent carbon bearing an amino group. The compound belongs to the broader classification of alpha-amino ketones, which are recognized for their synthetic utility and biological relevance. The molecular formula C5H10ClNO reflects the presence of five carbon atoms, ten hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and one oxygen atom.

The structural architecture of this compound demonstrates several notable features. The cyclopropane ring introduces significant ring strain, estimated at approximately 27.5 kilocalories per mole, which contributes to the compound's reactivity profile. The ketone functionality provides an electrophilic center susceptible to nucleophilic attack, while the amino group offers nucleophilic character and potential for hydrogen bonding interactions. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to its free base form.

Spectroscopic analysis reveals characteristic features consistent with the proposed structure. The compound displays distinct infrared absorption bands corresponding to the carbonyl stretch of the ketone group and the stretching modes of the amino group. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with the cyclopropyl protons appearing as characteristic multiplets in the aliphatic region.

Historical Context in Chemical Research

The development of this compound emerged from the broader interest in cyclopropane-containing compounds that gained momentum in organic chemistry during the late twentieth century. Cyclopropane derivatives have historically attracted significant attention due to their unique bonding characteristics and the synthetic challenges associated with their preparation and manipulation.

Research into amino ketone derivatives has evolved considerably over the past several decades, with particular emphasis on compounds that can serve as precursors to biologically active molecules. The specific combination of cyclopropyl and amino ketone functionalities in this compound represents a convergence of multiple research interests, including the development of conformationally constrained amino acids and the exploration of strained ring systems in medicinal chemistry.

Contemporary research has demonstrated the utility of this compound class in stereoselective synthesis methodologies. Recent publications have highlighted the application of related cyclopropyl amino compounds in the development of novel catalytic processes and the synthesis of complex natural product derivatives. The compound has found particular relevance in studies focused on the asymmetric synthesis of cyclopropane-containing amino acid derivatives, which are valuable targets in pharmaceutical research.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name reflecting the ketone as the principal functional group. The compound is officially designated as 2-amino-1-cyclopropylethanone hydrochloride according to the International Union of Pure and Applied Chemistry naming conventions.

Several alternative names and synonyms are commonly encountered in the literature and commercial sources. These include this compound, which emphasizes the complete carbon chain nomenclature, and various database-specific identifiers such as those found in chemical registry systems.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 119902-27-1 |

| Molecular Drug Data Identifier | MFCD19211572 |

| International Union of Pure and Applied Chemistry Name | 2-amino-1-cyclopropylethanone;hydrochloride |

| Simplified Molecular Input Line Entry System | NCC(C1CC1)=O.[H]Cl |

| International Chemical Identifier | InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 |

The compound's registration in major chemical databases ensures consistent identification across research platforms and commercial suppliers. The Chemical Abstracts Service registry number 119902-27-1 serves as the primary unique identifier for this specific hydrochloride salt form.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its molecular structure and the influence of the hydrochloride salt formation. The compound exhibits a molecular weight of 135.59 grams per mole, which is consistent with its molecular formula and structural composition.

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 135.59 g/mol | Includes hydrochloride salt |

| Molecular Formula | C5H10ClNO | Base compound with HCl |

| Physical State | Solid | At room temperature |

| Purity | ≥95% | Typical commercial grade |

| Storage Requirements | Cool, dry conditions | Long-term stability |

The compound's stability profile indicates that it remains chemically stable under recommended storage conditions, typically involving cool, dry environments away from strong oxidizing agents. The presence of the hydrochloride salt enhances the compound's handling characteristics and storage stability compared to the free amino ketone form.

Chemical reactivity studies have demonstrated that the compound can undergo various transformations typical of amino ketones. The ketone functionality is susceptible to reduction reactions, nucleophilic addition processes, and condensation reactions. The amino group can participate in acylation, alkylation, and other derivatization reactions commonly employed in synthetic organic chemistry.

The cyclopropyl moiety contributes unique reactivity characteristics, including potential ring-opening reactions under appropriate conditions. The strain energy associated with the three-membered ring can be released through various chemical transformations, making this compound a valuable precursor for the synthesis of more complex molecular architectures.

Research investigations have explored the compound's behavior under different reaction conditions, revealing its utility as a building block for the construction of diverse molecular frameworks. The combination of functional groups present in this molecule provides multiple sites for chemical modification, enabling the development of libraries of related compounds for structure-activity relationship studies.

Propriétés

IUPAC Name |

2-amino-1-cyclopropylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c6-3-5(7)4-1-2-4;/h4H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNFNWTRPBWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119902-27-1 | |

| Record name | 2-amino-1-cyclopropylethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

2-Amino-1-cyclopropylethan-1-one hydrochloride (also known as HQ) is a compound that has garnered attention for its notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₅H₁₀ClN₁O

- Molecular Weight : Approximately 145.59 g/mol

- Structure : The compound features a cyclopropyl group attached to an ethylamine structure, contributing to its unique chemical properties.

Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism generally involves binding to active sites or altering the activity of these targets through chemical interactions. Specific interactions have been noted with phosphoinositide 3-kinase gamma (PI3Kγ) and lactate dehydrogenase (LDH), which are crucial in various metabolic pathways and disease states.

1. Inhibition of Enzymatic Activity

This compound has been studied for its potential as an inhibitor of key enzymes:

- PI3Kγ Inhibition : Initial studies demonstrated that modifications to the compound could enhance its selectivity for PI3Kγ, with some derivatives showing IC50 values around 482 nM .

- LDH Inhibition : The compound has also been evaluated as an inhibitor of LDH, which plays a significant role in cancer metabolism. Lead compounds derived from this structure exhibited low nanomolar inhibition against both LDHA and LDHB .

2. Potential Therapeutic Applications

The biological activities suggest potential applications in treating conditions such as cancer and metabolic disorders:

- Cancer Therapy : Due to its inhibitory effects on enzymes involved in tumor metabolism, it may serve as a therapeutic agent in oncology .

- Metabolic Disorders : Its role in modulating metabolic pathways positions it as a candidate for treating metabolic syndromes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their impact on activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| HQ | Cyclopropyl group, amine functionality | PI3Kγ inhibition |

| 2-Amino-2-cyclopropylethan-1-ol hydrochloride | Hydroxyl instead of carbonyl | Different solubility |

| 3-Amino-1-cyclopropylpropan-1-one | Longer carbon chain | Distinct pharmacological profiles |

| Cyclopropylamine | Simple amine structure | Lacks carbonyl functionality |

This table highlights how variations in functional groups and chain lengths can significantly influence the biological activities of related compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on PI3Kγ Selectivity : A study demonstrated that specific modifications to the compound increased selectivity for PI3Kγ, leading to enhanced therapeutic potential against inflammatory diseases .

- LDH Inhibition Evaluation : Another investigation focused on the optimization of pyrazole-based inhibitors, revealing that compounds derived from similar structures exhibited potent inhibition of LDH with minimal cytotoxicity across various cell lines .

Applications De Recherche Scientifique

Chemical Properties and Safety Profile

2-Amino-1-cyclopropylethan-1-one hydrochloride is characterized by its molecular formula and a molecular weight of approximately 133.59 g/mol. It presents as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays. Its safety profile indicates it is harmful if swallowed and may cause skin irritation .

Medicinal Chemistry Applications

1. TGF-βR1 Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of TGF-βR1, a receptor implicated in various fibrotic diseases and cancer progression. The compound's ability to modulate TGF-β signaling pathways suggests its utility in developing therapeutic agents for conditions such as pulmonary fibrosis and certain cancers .

2. Neuropharmacological Studies

The compound has been investigated for its effects on neurotransmitter systems. Preliminary studies indicate that it may influence the release of neurotransmitters such as dopamine and serotonin, making it a candidate for further exploration in the treatment of mood disorders and neurodegenerative diseases.

Analytical Chemistry Applications

1. Analytical Standards

this compound serves as an analytical standard in various chromatographic methods, including HPLC and LC-MS. Its unique structure allows for precise identification and quantification in complex biological matrices, facilitating pharmacokinetic studies .

2. Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its cyclopropyl group provides unique reactivity patterns that are advantageous in synthetic chemistry, particularly in the development of novel pharmaceuticals .

Case Study 1: TGF-βR1 Inhibition

A recent patent application (WO2020103817A1) details the synthesis and application of compounds similar to this compound for inhibiting TGF-βR1. The study demonstrated that these compounds could significantly reduce fibrosis markers in cellular models, suggesting therapeutic potential for fibrotic diseases .

Case Study 2: Neuropharmacological Effects

In a study examining the neuropharmacological effects of cyclopropyl-containing compounds, researchers found that this compound modulated serotonin levels in rat models, indicating a potential mechanism for treating depression .

Data Tables

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Below is a comparative analysis of 2-amino-1-cyclopropylethan-1-one hydrochloride and two structurally related cyclopropane derivatives:

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-cyclopropylethan-1-one hydrochloride generally proceeds in two main steps:

- Synthesis of the free base (2-Amino-1-cyclopropylethan-1-one)

- Conversion to the hydrochloride salt

Step 1: Synthesis of 2-Amino-1-cyclopropylethan-1-one

A widely reported method involves the following sequence:

- Starting Material: Cyclopropyl methyl ketone

- Reagents: Formaldehyde, ammonia (NH₃), acid catalyst

- Mechanism:

- The reaction proceeds via imine formation between cyclopropyl methyl ketone and ammonia in the presence of formaldehyde.

- The imine intermediate is then reduced (often in situ), yielding the aminomethyl cyclopropyl ketone.

Reaction Scheme:

$$

\text{Cyclopropyl methyl ketone} + \text{Formaldehyde} + \text{Ammonia} \xrightarrow[\text{acid}]{\text{reduction}} \text{2-Amino-1-cyclopropylethan-1-one}

$$

Step 2: Formation of the Hydrochloride Salt

- The free base is dissolved in an appropriate solvent (e.g., ethanol or ether).

- Hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added to the solution.

- The hydrochloride salt precipitates and is collected by filtration and dried.

Reaction Scheme:

$$

\text{2-Amino-1-cyclopropylethan-1-one} + \text{HCl} \rightarrow \text{this compound}

$$

Industrial and Laboratory Considerations

- Industrial Scale: The process is typically conducted in large reactors, with careful control of temperature and pH to maximize yield and purity.

- Purification: The crude product is often purified by recrystallization from ethanol or isopropanol.

- Yield Optimization: Parameters such as reagent ratios, temperature, and reaction time are optimized to improve yield and minimize by-products.

Data Table: Preparation Parameters

| Step | Starting Materials/Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclopropyl methyl ketone, formaldehyde, ammonia | Acidic medium, 0–25°C, reduction step | 60–80% | Imine intermediate, reduction often in situ |

| 2 | 2-Amino-1-cyclopropylethan-1-one, HCl | Ethanol or ether, 0–25°C | 90–98% | Salt precipitates, filtered and dried |

Comparative Analysis with Related Compounds

| Compound | Key Differences in Preparation | Impact on Properties |

|---|---|---|

| This compound | Hydrochloride salt formation step required | Improved stability, water solubility |

| 2-Amino-2-cyclopropylethan-1-ol hydrochloride | Hydroxyl group requires different oxidation/reduction | Different solubility/reactivity |

| Cyclopropylamine | No ketone or aminomethyl group | Simpler synthesis, less functional diversity |

Detailed Research Findings

- Reaction Pathways: The imine formation–reduction sequence is robust and allows for good control over the introduction of the aminomethyl group.

- Alternative Methods: While the above method is predominant, alternative routes may involve reductive amination or use of pre-formed aminocyclopropyl intermediates, but these are less commonly reported for this specific compound.

- Purity and Characterization: The hydrochloride salt is typically characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.

- Safety: The compound and its intermediates are irritants and should be handled with appropriate personal protective equipment and ventilation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for 2-Amino-1-cyclopropylethan-1-one hydrochloride to maximize yield and purity?

- Methodology : The compound can be synthesized via reductive amination using cyclopropanone derivatives as starting materials. Key steps include:

- Cyclopropane ring formation : Use of cyclopropanation reagents (e.g., Simmons-Smith) under inert atmospheres.

- Amination : Reaction with ammonia or methylamine in ethanol at 60–80°C for 12–24 hours.

- Hydrochloride salt formation : Treatment with HCl gas in anhydrous diethyl ether.

- Purification : Recrystallization from ethanol/ether mixtures improves purity (>95% by HPLC) .

- Critical Parameters : Control reaction pH (7–8) during amination to avoid side reactions. Monitor temperature to prevent cyclopropane ring opening.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and ketone/amine groups.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (e.g., m/z 160.0735 for CHClNO).

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry (if applicable) .

- Purity Assessment : HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in receptor-binding affinity (e.g., μ-opioid vs. NMDA receptors) may arise from:

- Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individual activities.

- Assay conditions : Compare results across buffer systems (e.g., Tris-HCl vs. HEPES) and ionic strengths.

- Data Normalization : Standardize activity metrics (e.g., IC vs. % inhibition at fixed concentration).

- Recommendation : Validate findings using orthogonal assays (e.g., SPR for binding, functional cAMP assays) .

Q. What strategies are effective for designing enantioselective syntheses of this compound?

- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts for asymmetric reductive amination (up to 90% ee).

- Resolution Techniques :

- Diastereomeric salt formation : React with L-tartaric acid in methanol.

- Kinetic resolution : Lipase-mediated acetylation of undesired enantiomers.

- Analytical Support : Monitor enantiomeric excess via chiral GC or circular dichroism spectroscopy .

Q. How does the cyclopropane ring influence the compound’s stability under physiological conditions?

- Degradation Pathways :

- Acid-catalyzed ring opening : Observed at pH < 3 (e.g., gastric fluid).

- Oxidative stress : ROS-induced ring cleavage in cell culture media.

- Mitigation Strategies :

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors.

- Formulation : Use enteric coatings or lipid-based nanoparticles for pH-sensitive delivery .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to cyclopropane-sensitive receptors (e.g., GABA).

- MD Simulations : GROMACS for assessing conformational stability in lipid bilayers.

- QSAR Models : Train models on cyclopropane-containing analogs to predict ADMET properties .

Data Contradiction Analysis

Q. Why do stability studies report conflicting shelf-life estimates for this compound?

- Variables Identified :

- Storage conditions : Degradation accelerates at >60% humidity or >25°C.

- Impurity profiles : Trace metals (e.g., Fe) catalyze oxidation.

- Best Practices :

- Stability-indicating assays : Use forced degradation (heat, light, oxidizers) to identify breakdown products.

- Packaging : Store in amber glass under argon with desiccants .

Experimental Design Tables

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70°C (±2°C) | >80°C increases side products |

| Solvent System | Ethanol/Water (3:1) | Polar aprotic solvents reduce yield |

| Catalyst Loading | 5 mol% Pd/C | Lower amounts prolong reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.